molecular formula C15H15N3 B2404373 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole CAS No. 865076-64-8

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B2404373
CAS No.: 865076-64-8
M. Wt: 237.306
InChI Key: SWKBRTAFOBLFEF-UHFFFAOYSA-N
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Description

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole (molecular formula: C₁₅H₁₅N₃, molecular weight: 237.30 g/mol) is a benzotriazole derivative featuring a 2-phenylpropan-2-yl substituent attached to the nitrogen atom of the benzotriazole core . The 2-phenylpropan-2-yl group introduces steric bulk and aromatic character, which may enhance thermal stability and lipophilicity compared to simpler alkyl or ether-linked benzotriazoles.

Properties

IUPAC Name

1-(2-phenylpropan-2-yl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-15(2,12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16-17-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKBRTAFOBLFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole compounds, and substituted benzotriazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole primarily revolve around its biological activities. Research has indicated that benzotriazole derivatives exhibit antimicrobial properties. For instance, various studies have demonstrated that compounds within this class possess significant antibacterial and antifungal activities.

Antimicrobial Activity

  • In vitro Studies : A series of benzotriazole derivatives were synthesized and screened for their antimicrobial properties. Notably, compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics .
CompoundActivityReference
This compoundModerate antibacterial
N-acyl-benzotriazolesBactericidal
Chlorosubstituted benzotriazolesAntifungal

Antiparasitic Properties

Research has also highlighted the potential of benzotriazole derivatives as antiparasitic agents. For example, certain derivatives showed effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds exhibited dose-dependent activity against both epimastigote and trypomastigote forms of the parasite .

Materials Science

Benzotriazoles are widely used as UV stabilizers in polymers and coatings due to their ability to absorb UV radiation and prevent degradation. The compound this compound can be incorporated into various materials to enhance their stability and longevity.

UV Absorption

Benzotriazoles are recognized for their high absorptive capacity in the UV spectrum, making them ideal candidates for protecting plastics and coatings from UV-induced damage. This application is crucial in extending the lifespan of materials used in outdoor environments .

Environmental Applications

The environmental impact of chemical compounds is an area of growing concern. Benzotriazoles have been studied for their potential as pollutants in water systems due to their widespread use in industrial applications.

Biodegradation Studies

Research has focused on the biodegradability of benzotriazoles in aquatic environments. Studies indicate that while some derivatives may persist in the environment, others can undergo microbial degradation, reducing their ecological footprint .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis and Biological Evaluation : A study synthesized multiple derivatives of benzotriazoles and evaluated their biological activities against various pathogens. The findings revealed that modifications to the benzotriazole structure significantly influenced their antimicrobial potency .
  • Material Stability Testing : Research conducted on polymer blends containing benzotriazole additives showed improved resistance to UV degradation compared to untreated samples. This highlights the practical implications of incorporating such compounds into commercial products .
  • Environmental Impact Assessment : Investigations into the persistence of benzotriazoles in wastewater treatment plants indicated that while some compounds are effectively removed during treatment processes, others may accumulate in sediments .

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole and Analogues

Compound Name Molecular Formula Substituent Type Melting Point (°C) Key Spectral Features (NMR/IR) References
This compound C₁₅H₁₅N₃ Bulky arylalkyl (2-phenylpropan-2-yl) Not reported Aromatic protons (δ 7.3–8.0 ppm), geminal CH₃ (δ ~1.6 ppm)
1-(Tetrahydro-2-furan-1-yl)-1H-1,2,3-benzotriazole (2e) C₁₀H₁₁N₃O Ether (tetrahydrofuran) Not reported Ether protons (δ 3.5–4.5 ppm), C-O stretch (IR: ~1120 cm⁻¹)
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) C₁₃H₁₃N₆O₂ Nitroimidazole-linked alkyl 167–169 NO₂ stretches (IR: 1539, 1330 cm⁻¹), imidazole CH (δ 7.66 ppm)
1-<1-(2-Methylphenyl)-2-(trimethylsilyl)ethyl>-1H-1,2,3-benzotriazole C₁₈H₂₃N₃Si Trimethylsilyl and arylalkyl Not reported Si-CH₃ (δ ~0.1 ppm), aromatic protons (δ 6.5–7.5 ppm)
  • Key Observations: Steric and Electronic Effects: The 2-phenylpropan-2-yl group in the target compound provides steric hindrance and aromatic conjugation, which may reduce crystallinity compared to ether-linked analogues (e.g., 2e) but enhance solubility in nonpolar solvents . Melting Points: Nitroimidazole derivatives (e.g., 3a) exhibit higher melting points (~167–170°C) due to hydrogen bonding from nitro and imidazole groups, whereas the target compound’s melting point is unreported but likely lower due to its bulky, nonpolar substituent .

Biological Activity

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H13N3
  • Molecular Weight : 239.28 g/mol
  • IUPAC Name : this compound

The structure features a benzotriazole moiety linked to a phenylpropan-2-yl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that benzotriazoles exhibit antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure enhances this activity .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-Phenylpropan-2-yl)-1H-benzotriazoleE. coli50 μg/mL
4'-((1H-benzotriazol-1-yl)methyl)-biphenylS. aureus25 μg/mL
1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-benzotriazoleBacillus subtilis10 μg/mL

Anti-inflammatory Effects

Benzotriazoles have also been studied for their anti-inflammatory properties. Compounds similar to 1-(2-Phenylpropan-2-yl)-1H-benzotriazole demonstrated significant inhibition of inflammatory mediators in vitro. For instance, a derivative showed a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides .

Antiparasitic Activity

Recent studies have explored the antiparasitic effects of benzotriazole derivatives. One notable study tested N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, showing promising results with a dose-dependent inhibitory effect on parasite growth . Although specific data for 1-(2-Phenylpropan-2-yl)-1H-benzotriazole is limited, its structural similarities suggest potential effectiveness.

Case Study 1: Antibacterial Screening

In a screening of various benzotriazoles for antibacterial activity, compounds were tested against multiple bacterial strains. The study found that modifications in the phenyl ring significantly affected antibacterial potency. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity against gram-positive bacteria .

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory mechanisms of benzotriazoles indicated that these compounds could inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. This suggests that 1-(2-Phenylpropan-2-yl)-1H-benzotriazole may also exert similar effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzotriazole precursors and substituted phenylpropanol derivatives under reflux conditions. Key parameters include solvent choice (e.g., DMF or THF), catalyst selection (e.g., Cu(I) for click chemistry), and temperature control. For example, highlights the use of triazole-forming reactions with aryl thiazole intermediates, emphasizing the need for inert atmospheres and stoichiometric precision to minimize side products . Optimization can be guided by monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like triazole rings (stretching vibrations at ~1500 cm⁻¹). Elemental analysis validates purity by comparing experimental and theoretical C/H/N percentages, as demonstrated in , where discrepancies >0.3% prompted recrystallization . Melting point consistency (e.g., 160–165°C) further confirms purity.

Q. How can researchers assess the reactivity of this compound toward electrophilic or nucleophilic agents?

  • Methodological Answer : Reactivity studies should employ controlled experiments with model electrophiles (e.g., nitrating agents) or nucleophiles (e.g., Grignard reagents). Monitor changes via UV-Vis spectroscopy or mass spectrometry. For example, ’s analysis of benzotriazole derivatives under oxidative conditions could inform protocols for tracking degradation or substitution patterns .

Advanced Research Questions

Q. What computational approaches are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-protein interactions. demonstrates docking poses of analogous triazole derivatives with α-glucosidase, highlighting hydrophobic and hydrogen-bonding interactions at active sites . Complement this with density functional theory (DFT) calculations to optimize ligand conformations and binding energies.

Q. How can contradictions between theoretical and experimental data (e.g., elemental analysis or spectral shifts) be resolved?

  • Methodological Answer : Cross-validation using multiple techniques is critical. For instance, if elemental analysis discrepancies arise (as in ), repeat synthesis under stricter anhydrous conditions and re-analyze via high-resolution mass spectrometry (HRMS) . For NMR shifts, compare experimental data with predicted chemical shifts using software like ChemDraw or ACD/Labs.

Q. What methodologies are recommended for crystallographic characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. provides a template for crystal data collection (monoclinic system, space group P2₁/n) and refinement using software like SHELX or Olex2 . Ensure slow evaporation from solvents like ethanol or DCM to obtain high-quality crystals.

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) assess thermal degradation. For photostability, expose samples to UV light (e.g., 254 nm) and monitor changes via HPLC. ’s breakdown analysis of benzotriazole derivatives in plastics offers protocols for identifying degradation products .

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